molecular formula C23H15Cl2N7O2 B4936071 N-[(2,4-dichlorophenyl)methyl]-4-phenyl-N-[(4-phenyl-1,2,5-oxadiazol-3-yl)diazenyl]-1,2,5-oxadiazol-3-amine

N-[(2,4-dichlorophenyl)methyl]-4-phenyl-N-[(4-phenyl-1,2,5-oxadiazol-3-yl)diazenyl]-1,2,5-oxadiazol-3-amine

Cat. No.: B4936071
M. Wt: 492.3 g/mol
InChI Key: JQPNLGIEQXSFRP-UHFFFAOYSA-N
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Description

N-[(2,4-dichlorophenyl)methyl]-4-phenyl-N-[(4-phenyl-1,2,5-oxadiazol-3-yl)diazenyl]-1,2,5-oxadiazol-3-amine is a complex organic compound characterized by its unique structure, which includes two oxadiazole rings and a dichlorophenyl group

Preparation Methods

The synthesis of N-[(2,4-dichlorophenyl)methyl]-4-phenyl-N-[(4-phenyl-1,2,5-oxadiazol-3-yl)diazenyl]-1,2,5-oxadiazol-3-amine involves multiple steps. One common method includes the nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one in a continuous flow microreactor system . This process involves the use of mixed acids, nitric acid, and specific reaction conditions such as temperature and flow rate to achieve high yields. Industrial production methods may involve scaling up this process while ensuring efficient mass transfer and temperature control.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

N-[(2,4-dichlorophenyl)methyl]-4-phenyl-N-[(4-phenyl-1,2,5-oxadiazol-3-yl)diazenyl]-1,2,5-oxadiazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,4-dichlorophenyl)methyl]-4-phenyl-N-[(4-phenyl-1,2,5-oxadiazol-3-yl)diazenyl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as a neuroprotectant by inhibiting pathways that lead to neuronal cell death . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds to N-[(2,4-dichlorophenyl)methyl]-4-phenyl-N-[(4-phenyl-1,2,5-oxadiazol-3-yl)diazenyl]-1,2,5-oxadiazol-3-amine include:

The uniqueness of this compound lies in its dual oxadiazole rings and the specific arrangement of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-4-phenyl-N-[(4-phenyl-1,2,5-oxadiazol-3-yl)diazenyl]-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2N7O2/c24-18-12-11-17(19(25)13-18)14-32(23-21(28-34-30-23)16-9-5-2-6-10-16)31-26-22-20(27-33-29-22)15-7-3-1-4-8-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPNLGIEQXSFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NON=C2N=NN(CC3=C(C=C(C=C3)Cl)Cl)C4=NON=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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